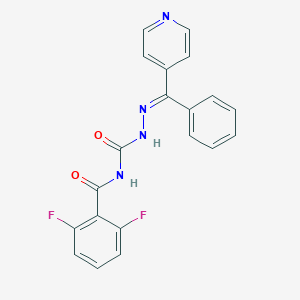![molecular formula C11H11NO4 B287819 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)
7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione, also known as DOT, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. DOT is a bicyclic lactam that contains a unique structure with a tricyclic core and a lactam ring. This compound has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its antitumor activity. Several studies have shown that 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus. In addition, 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and viral replication. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can prevent the proliferation of cancer cells and the replication of viruses. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects:
7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has a range of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can induce apoptosis, or programmed cell death, in cancer cells. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In vivo studies have shown that 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can inhibit tumor growth and prolong survival in animal models of cancer. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has also been shown to reduce inflammation and the associated symptoms in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione in lab experiments is its well-characterized structure and biological activity. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of specific enzymes and pathways in various biological processes. However, one limitation of using 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione in lab experiments is its complex synthesis method and high cost. Obtaining pure 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can be challenging, and the cost of the compound may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione. One area of interest is the development of more efficient and cost-effective synthesis methods. This could make 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione more widely available and increase its use in scientific research. Another area of interest is the identification of new targets for 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione. While the mechanism of action of 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione is well understood, there may be additional enzymes or pathways that are affected by the compound. Finally, there is interest in developing new derivatives of 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione that may have improved biological activity or pharmacokinetic properties. These derivatives could be used to develop new drugs for the treatment of cancer, viral infections, and inflammatory diseases.
Conclusion:
In conclusion, 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. The compound has a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione has a well-characterized structure and mechanism of action, making it a valuable tool for investigating specific enzymes and pathways in various biological processes. However, the complex synthesis method and high cost of the compound may limit its use in some experiments. Future research on 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione will focus on the development of more efficient synthesis methods, the identification of new targets, and the development of new derivatives with improved biological activity.
Synthesemethoden
7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione can be synthesized by a variety of methods, including the reaction of 3,4-dimethyl-2,5-dioxo-pyrrolidine with 1,3-cyclohexadiene, followed by a Diels-Alder reaction with maleic anhydride. Another method involves the reaction of 4-oxo-2-pentenoic acid with 3,4-dimethylpyrrolidine, followed by cyclization with maleic anhydride. The synthesis of 7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione is a complex process that requires careful attention to reaction conditions and purification steps to obtain a pure product.
Eigenschaften
Produktname |
7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
7,8-dimethyl-4-oxa-8-azatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione |
InChI |
InChI=1S/C11H11NO4/c1-11-4-3-5(8(13)12(11)2)6-7(11)10(15)16-9(6)14/h3-7H,1-2H3 |
InChI-Schlüssel |
IWPQPFLLTMQZOM-UHFFFAOYSA-N |
SMILES |
CC12C=CC(C3C1C(=O)OC3=O)C(=O)N2C |
Kanonische SMILES |
CC12C=CC(C3C1C(=O)OC3=O)C(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287741.png)
![5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287742.png)
![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)


